molecular formula C7H8ClN3O B1271419 3-Amino-1-(4-chlorophenyl)urea CAS No. 69194-89-4

3-Amino-1-(4-chlorophenyl)urea

Cat. No.: B1271419
CAS No.: 69194-89-4
M. Wt: 185.61 g/mol
InChI Key: OXFKGEPYTJGZOZ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorophenyl)urea is an organic compound with the molecular formula C7H8ClN3O It is a derivative of urea where one of the hydrogen atoms is replaced by a 4-chlorophenyl group and another by an amino group

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-chlorophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The compound acts as a substrate for these enzymes, leading to the formation of specific reaction products. Additionally, this compound can bind to certain proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects the expression of certain genes, which can result in altered protein synthesis and cellular behavior. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain hydrolase enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, this compound can activate certain signaling pathways by binding to receptors and triggering downstream signaling cascades. These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression, protein synthesis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s effects become more pronounced. High doses of this compound can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ dysfunction. It is essential to determine the appropriate dosage range for therapeutic applications to minimize potential risks and maximize benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific hydrolase enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, contributing to the overall metabolic network. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues or organelles can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate, which is then reacted with ammonia to yield the desired product. The reaction conditions generally include:

    Step 1: 4-chloroaniline is treated with phosgene in an inert solvent such as dichloromethane at low temperatures to form 4-chlorophenyl isocyanate.

    Step 2: The 4-chlorophenyl isocyanate is then reacted with ammonia in a solvent like ethanol at room temperature to produce this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-Amino-1-(4-chlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other materials.

Comparison with Similar Compounds

    4-Chlorophenylurea: Similar structure but lacks the amino group.

    3-Amino-1-phenylurea: Similar structure but lacks the chlorine atom.

Comparison:

    Uniqueness: The presence of both the amino and chlorophenyl groups in 3-Amino-1-(4-chlorophenyl)urea makes it unique compared to its analogs

Properties

IUPAC Name

1-amino-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFKGEPYTJGZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374059
Record name 3-amino-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69194-89-4
Record name 3-amino-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (0.83 mL, 26.4 mmol) is added dropwise to a solution of 4-chlorophenyl isocyanate (3.85 g, 25.1 mmol) in 1,2-dichloroethane. The reaction mixture is stirred overnight at room temperature and filtered. The filter cake is washed with ether and dried to give the title product as a white solid, 4.28 g, which is identified by 1HNMR spectral analysis.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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